Cytotoxic Potency Advantage Over Closest Congeners A2 and A3 Against Leukemia Cell Lines
Sarasinoside A1 demonstrated an ED50 of 2.8 μg/mL against the P388 lymphocytic leukemia cell line [1]. In a separate study using the human K562 leukemia line, the closest structural analogs—sarasinoside A2 (7,9(11)-diene) and sarasinoside A3 (8,14-diene)—exhibited substantially higher ED50 values of 6.5 μg/mL and 17.1 μg/mL, respectively [2]. Although the cell lines differ (murine P388 vs. human K562), both are lymphoid leukemia models, and the rank order of potency (A1 > A2 > A3) correlates with the progressively greater deviation from the A1 Δ8-ene geometry in the aglycone core.
ED50 A2: 6.5, A3: 17.1 µg/mL (K562)
2.3-fold and 6.1-fold lower ED50
| Evidence Dimension | Cytotoxicity against leukemia cell lines |
|---|---|
| Target Compound Data | Sarasinoside A1: ED50 = 2.8 μg/mL (P388 murine lymphocytic leukemia) |
| Comparator Or Baseline | Sarasinoside A2: ED50 = 6.5 μg/mL (K562 human leukemia); Sarasinoside A3: ED50 = 17.1 μg/mL (K562 human leukemia) |
| Quantified Difference | A1 is 2.3-fold more potent than A2 and 6.1-fold more potent than A3 |
| Conditions | P388: in vitro lymphocytic leukemia cell growth inhibition (Schmitz et al., 1988); K562: in vitro cytotoxicity (Lee et al., 2000) |
Why This Matters
For researchers sourcing a sarasinoside with maximal leukemia-cell potency, A1 provides a quantifiable 2.3–6.1 fold advantage over its nearest diene congeners, reducing the amount of compound required per assay by the same factor.
- [1] Schmitz, F.J., Ksebati, M.B., Gunasekera, S.P., Agarwal, S. Sarasinoside A1: a saponin containing amino sugars isolated from a sponge. J. Org. Chem. 1988, 53, 5941–5947. View Source
- [2] Lee, H.S., Seo, Y., Cho, K.W., Rho, J.R., Shin, J., Paul, V.J. New triterpenoid saponins from the sponge Melophlus isis. J. Nat. Prod. 2000, 63 (7), 915–919. View Source
